3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 1246888-90-3
Cat. No.: VC8062345
Molecular Formula: C19H23O3P
Molecular Weight: 330.4
* For research use only. Not for human or veterinary use.
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole - 1246888-90-3](/images/structure/VC8062345.png)
Specification
CAS No. | 1246888-90-3 |
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Molecular Formula | C19H23O3P |
Molecular Weight | 330.4 |
IUPAC Name | 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Standard InChI | InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3 |
Standard InChI Key | BWPDUHMFZCEKIP-UHFFFAOYSA-N |
SMILES | CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Canonical SMILES | CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Introduction
Structural Elucidation and Nomenclature
Chemical Identity
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IUPAC Name: (3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole .
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CAS Registry Numbers:
Stereochemical Features
The compound exhibits axial chirality due to its non-planar benzoxaphosphole core. The (R)-enantiomer, often abbreviated as (R)-BI-DIME, is widely employed in asymmetric catalysis . The tert-butyl and 2,6-dimethoxyphenyl substituents create a sterically hindered environment, critical for enantioselectivity in cross-coupling reactions .
Spectroscopic Data
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a multi-step process:
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Cyclization: Formation of the dihydrobenzooxaphosphole ring from ortho-substituted phenol derivatives under acidic conditions .
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Alkylation: Introduction of the tert-butyl group using tert-butyl halides in the presence of a strong base (e.g., NaH).
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Aromatic Substitution: Coupling of the 2,6-dimethoxyphenyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling .
Key Reaction Conditions:
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Pd(OAc)₂ (2 mol%), BI-DIME ligand (4 mol%), K₃PO₄ (3 equiv.), toluene/water (3:1), 80°C .
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Yield: 85–92% enantiomeric excess (ee) for the R-enantiomer .
Industrial-Scale Optimization
Continuous flow reactors and immobilized palladium catalysts are employed to enhance scalability and reduce metal leaching . Typical production metrics:
Applications in Catalysis and Pharmaceuticals
Asymmetric Suzuki-Miyaura Coupling
The compound serves as a ligand in palladium-catalyzed cross-couplings to synthesize tetra-ortho-substituted biaryls, which are pivotal in drug discovery .
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Substrate Scope: Aryl chlorides, bromides, and triflates with steric hindrance .
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Performance:
Substrate Yield (%) ee (%) 2-isopropylphenyl boronic acid 92 98 2,6-dimethylphenyl boronate 88 95
Pharmaceutical Intermediate Synthesis
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HIV Integrase Inhibitors: The ligand enables enantioselective synthesis of atropisomeric intermediates (dr up to 24:1) .
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Anticancer Agents: Facilitates the construction of quinoline-based scaffolds via asymmetric hydroboration (up to 99% ee) .
Material Science
The compound’s rigid structure aids in designing chiral phosphorescent materials for OLEDs, though research remains exploratory .
Property | Value |
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Melting Point | 128–130°C (decomposes) |
Solubility | DCM, THF >50 mg/mL; H₂O <0.1 mg/mL |
XLogP3 | 3.9 |
Hazard Information
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GHS Classification: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
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Handling: Use nitrile gloves, fume hood, and anti-static equipment .
Comparative Analysis with Analogous Ligands
Ligand | ee (%) | TON | Substrate Compatibility |
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BI-DIME (R) | 95–99 | 10,000 | Sterically hindered aryl |
BINAP | 80–90 | 5,000 | Electron-deficient aryl |
Josiphos | 85–92 | 7,500 | Alkyl-aryl hybrids |
Advantages of BI-DIME:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume